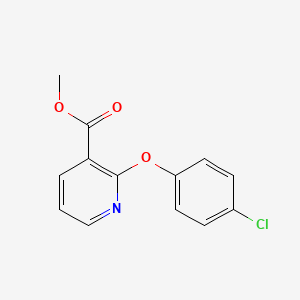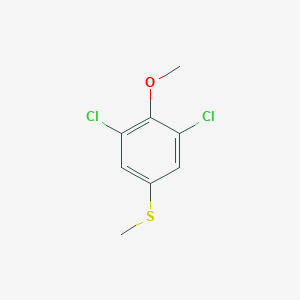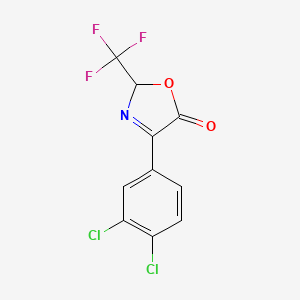
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicide Development
Phenoxy herbicides, which share a similar structure with this compound, are widely used in agriculture. They selectively control broad-leaf weeds in pasture and cereal crops . This compound could potentially be used in the development of new herbicides.
Growth Hormone Research
The mode of action of some phenoxy herbicides is as an auxin, which are growth hormones that naturally exist in plants . This compound could be used in research related to plant growth hormones and their effects on plant development.
Studies on Disease Treatment
Related compounds have been synthesized as potential anti-inflammatory agents . This compound could potentially be used in similar research, exploring its potential for treating diseases with an inflammatory component.
Chemical Reaction Studies
This compound could be used in studies exploring its reactivity. For example, it could be used in studies on nucleophilic aromatic substitution reactions .
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)11-3-2-8-15-12(11)18-10-6-4-9(14)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPTNBLZLESSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)





![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)


